molecular formula C23H30Cl2N2O2 B2407687 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride CAS No. 34661-69-3

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride

Cat. No.: B2407687
CAS No.: 34661-69-3
M. Wt: 437.41
InChI Key: YSFHQWQQWHLHRC-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and antiemetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the intermediate with propargyl alcohol under basic conditions.

    Formation of the Final Product: The final compound is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzhydrylpiperazin-1-yl)-2-propanol: Similar structure but lacks the prop-2-yn-1-yloxy group.

    1-(4-Benzhydrylpiperazin-1-yl)-3-(2-hydroxyethoxy)propan-2-ol: Contains a different substituent on the propanol chain.

Uniqueness

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is unique due to the presence of the prop-2-yn-1-yloxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2.2ClH/c1-2-17-27-19-22(26)18-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h1,3-12,22-23,26H,13-19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFHQWQQWHLHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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